

Trimethylsilyl Iodide: A Comprehensive Technical Guide for the Synthetic Chemist

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Iodotrimethylsilane*

Cat. No.: B154268

[Get Quote](#)

Introduction: The Unique Reactivity of a Powerful Reagent

Trimethylsilyl iodide (TMSI), also known as **iodotrimethylsilane**, is a versatile and highly reactive organosilicon compound with the chemical formula $(\text{CH}_3)_3\text{SiI}$ ^[1]. It has carved out a significant niche in modern organic synthesis, particularly valued by researchers and drug development professionals for its efficacy in cleaving ethers, esters, and carbamates, and for its role as a potent silylating agent^{[2][3][4]}. This guide provides an in-depth exploration of the physical and chemical properties of TMSI, offering field-proven insights into its practical application and handling. The causality behind experimental choices is elucidated to empower chemists to harness the full potential of this powerful reagent while ensuring operational safety.

Core Physical and Chemical Properties

Understanding the fundamental properties of TMSI is paramount for its effective and safe utilization in a laboratory setting. A clear, colorless to reddish, volatile liquid at room temperature, its physical characteristics are summarized in the table below^{[1][4][5]}.

Property	Value	Source(s)
Chemical Formula	C_3H_9ISi	[1]
Molecular Weight	200.09 g/mol	[5]
Appearance	Clear colorless to reddish liquid	[1] [4] [5]
Boiling Point	106-109 °C	[1]
Density	1.406 g/mL at 25 °C	[1]
Refractive Index	$n_{20/D}$ 1.471	
Flash Point	-31 °C	[1]
CAS Number	16029-98-4	[1] [4] [5]

TMSI is characterized by its extreme hydrolytic instability; it reacts violently with water and is sensitive to light, often developing a pink or darker color upon exposure^[6]. This high reactivity stems from the polarized silicon-iodine bond, which makes the silicon atom highly electrophilic and the iodide a good leaving group and nucleophile. TMSI is soluble in many common non-polar organic solvents such as chloroform, acetonitrile, and carbon tetrachloride^{[7][8][9]}. However, its incompatibility with certain solvents, like ethers, should be noted as it can react with them^[2].

Key Synthetic Applications and Mechanistic Insights

The utility of TMSI in organic synthesis is broad, primarily centered on the cleavage of stable functional groups under relatively mild conditions.

Ether Cleavage: A Powerful Deprotection Strategy

The dealkylation of ethers is one of the most prominent applications of TMSI^[2]. It is particularly effective for cleaving methyl and other alkyl ethers, which are often resistant to other methods^[9].

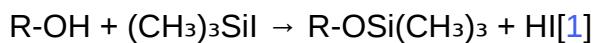
Mechanism of Action: The reaction proceeds through a Lewis acid-mediated pathway. The electrophilic silicon atom of TMSI coordinates to the ether oxygen, forming a trimethylsilyl oxonium ion intermediate. This coordination activates the ether, making the alkyl group susceptible to nucleophilic attack by the iodide ion in an $S_{n}2$ reaction. This attack cleaves the C-O bond, yielding a trimethylsilyl ether and an alkyl iodide[2][9][10]. The resulting silyl ether can then be easily hydrolyzed to the corresponding alcohol or phenol upon aqueous workup or methanolysis[9][10].

Caption: Mechanism of TMSI-mediated ether cleavage.

Field Insights: The choice between using neat TMSI and generating it *in situ* often depends on the scale and sensitivity of the substrate. *In situ* generation from trimethylsilyl chloride (TMSCl) and sodium iodide (NaI) in a solvent like acetonitrile is often preferred for large-scale applications due to the lower cost and avoidance of handling the unstable TMSI directly[2][3][8]. This method can sometimes lead to faster reactions, potentially due to catalysis by excess iodide ion[6][8].

Ester Cleavage: A Mild Route to Carboxylic Acids

TMSI is also highly effective for the dealkylation of esters, providing a mild method for obtaining carboxylic acids[6][11]. It readily cleaves methyl, ethyl, benzyl, and even sterically hindered t-butyl esters[6][8].

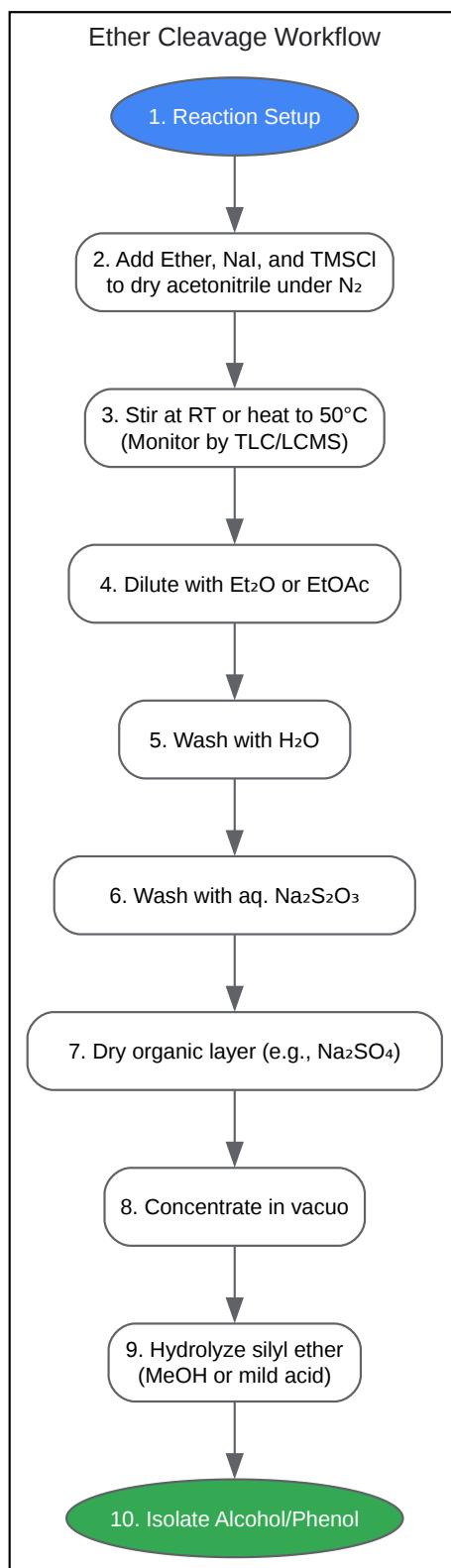

Mechanism of Action: Similar to ether cleavage, the reaction is initiated by the coordination of the silicon atom to the carbonyl oxygen of the ester. This activation facilitates a rate-limiting $S_{n}2$ attack by the iodide ion on the alpha-carbon of the ester's alkoxy group. This step yields an alkyl iodide and a trimethylsilyl ester. The latter is then hydrolyzed during aqueous workup to the final carboxylic acid and hexamethyldisiloxane ((Me₃Si)₂O)[3][6].

Caption: Mechanism of TMSI-mediated ester cleavage.

Silylation of Alcohols

TMSI can be used to introduce the trimethylsilyl protecting group onto alcohols[1]. The resulting trimethylsilyl ethers are more volatile, which can be advantageous for analyses like gas chromatography[1].

Mechanism of Action: The reaction involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic silicon of TMSI, with the concurrent departure of the iodide ion. The hydrogen iodide (HI) generated as a byproduct can be scavenged by a base like pyridine or triethylamine, or the reaction can be performed without a base if the substrate is not acid-sensitive[1][12].


Field Insights: While effective, for bulk silylation, the less expensive trimethylsilyl chloride (TMSCl) is often the reagent of choice[1]. However, the higher reactivity of TMSI can be beneficial for hindered alcohols that react sluggishly with TMSCl.

Experimental Protocols: A Practical Guide

The following protocols are designed to be self-validating systems, providing clear, step-by-step methodologies for common applications of TMSI.

Protocol 1: General Procedure for Ether Cleavage using in situ Generated TMSI

This protocol is advantageous as it avoids handling the highly moisture-sensitive TMSI directly.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for ether cleavage.

Step-by-Step Methodology:

- Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the ether substrate.
- Reagent Addition: Dissolve the ether in anhydrous acetonitrile. Add sodium iodide (1.5-2.0 equivalents) followed by the slow addition of trimethylsilyl chloride (1.5-2.0 equivalents) while stirring[7][8].
- Reaction: Stir the mixture at room temperature or heat to 50 °C. The choice of temperature depends on the reactivity of the ether. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Workup: Once the reaction is complete, cool the mixture to room temperature and dilute it with diethyl ether or ethyl acetate.
- Washing: Transfer the mixture to a separatory funnel and wash sequentially with water and an aqueous solution of sodium thiosulfate to quench any remaining iodine[8].
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude trimethylsilyl ether.
- Hydrolysis: The resulting silyl ether can be cleaved to the alcohol or phenol by dissolving it in methanol and stirring, or by treatment with a mild acid (e.g., dilute HCl) or base[9].

Protocol 2: Cleavage of a Methyl Ester using TMSI

Step-by-Step Methodology:

- Reaction Setup: In a dry flask under a nitrogen atmosphere, dissolve the methyl ester in a dry, inert solvent such as carbon tetrachloride or chloroform[6].
- Reagent Addition: Add trimethylsilyl iodide (typically 1.3-2.0 equivalents) via a dry syringe[10].
- Reaction: Heat the reaction mixture to 50 °C and monitor its progress by TLC or LC-MS[6].

- **Workup:** Upon completion, cool the reaction to room temperature and pour it into methanol to hydrolyze the intermediate trimethylsilyl ester[10].
- **Purification:** Remove the volatile components under reduced pressure. The residue can then be taken up in a suitable organic solvent (e.g., diethyl ether), washed with aqueous sodium bisulfite, sodium bicarbonate, and brine, then dried and concentrated to yield the carboxylic acid[10].

Safety, Handling, and Storage

TMSI is a hazardous chemical that requires careful handling in a well-ventilated fume hood.

- **Hazards:** It is highly flammable, corrosive, and reacts violently with water[5][13]. It causes severe skin burns and eye damage[13].
- **Handling:** Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Use spark-proof tools and work under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture[14].
- **Storage:** Store TMSI in a cool, dry, dark place, away from sources of ignition and moisture. It is often stabilized with copper or aluminum[5][14]. Due to its instability, it is often recommended to use freshly distilled TMSI or generate it in situ just before use[3][6].

Conclusion

Trimethylsilyl iodide is an indispensable tool in the arsenal of the modern synthetic chemist. Its potent ability to cleave robust ethers and esters under mild conditions makes it particularly valuable in complex molecule synthesis and drug development. By understanding its physical properties, chemical reactivity, and the mechanistic rationale behind its applications, researchers can confidently and safely employ this reagent to achieve their synthetic goals. The provided protocols offer a validated starting point for laboratory work, which can be further optimized based on the specific substrate and desired outcome.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Trimethylsilyl iodide - Wikipedia [en.wikipedia.org]
- 2. Trimethylsilyl Iodide (TMSI) - Wordpress [reagents.acsgcipr.org]
- 3. TMS Iodide - Wordpress [reagents.acsgcipr.org]
- 4. Iodotrimethylsilane: Applications as Reactive Ligand and its Preparation Method_Chemicalbook [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
- 11. Trimethylsilyl iodide | 216 Publications | 2415 Citations | Top Authors | Related Topics [scispace.com]
- 12. General Silylation Procedures - Gelest [technical.gelest.com]
- 13. Trimethylsilyl iodide | C3H9ISi | CID 85247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. tcichemicals.com [tcichemicals.com]
- To cite this document: BenchChem. [Trimethylsilyl Iodide: A Comprehensive Technical Guide for the Synthetic Chemist]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b154268#physical-and-chemical-properties-of-trimethylsilyl-iodide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com